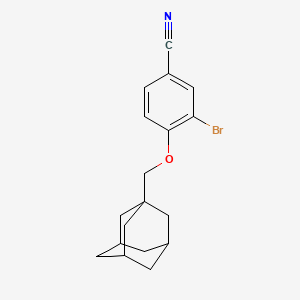

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Vue d'ensemble

Description

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C18H20BrNO and its molecular weight is 346.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

In terms of their mode of action, adamantane derivatives have been found to exhibit antiviral activity . For example, a study on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives, showed significant anti-DENV serotype 2 activity .

Activité Biologique

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a compound characterized by its unique adamantane structure, has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an adamantane moiety linked to a bromobenzonitrile group through a methoxy bridge, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptor Modulation : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission by preventing the reuptake of serotonin in the synaptic cleft.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of bromobenzonitrile exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : A study demonstrated that related adamantane derivatives exhibited potent antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom was found to enhance antimicrobial efficacy .

- Cytotoxicity Testing : In vitro assays revealed that compounds structurally similar to this compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanisms involved may include apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational studies have indicated that the compound may bind effectively to specific receptors involved in neurotransmission and cellular signaling pathways, suggesting a multifaceted mechanism of action .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Potential

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile is being investigated for its potential as a pharmacological agent. Its structure suggests activity against various biological targets, particularly in pain management and anti-inflammatory responses. Research indicates that derivatives of this compound may serve as effective analgesics or anti-inflammatory agents, leveraging the adamantane moiety known for enhancing bioactivity and metabolic stability .

Case Study: Pain Management

A study on N-substituted benzamides, including this compound, demonstrated significant efficacy in preclinical models of pain. The compound exhibited a dose-dependent reduction in pain responses, suggesting its potential as a therapeutic agent in pain management protocols .

Materials Science Applications

Organic Electronics

The compound's photophysical properties make it a candidate for applications in organic electronics. Its ability to engage in thermally activated delayed fluorescence (TADF) suggests utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into device architectures could enhance efficiency and performance due to its favorable electronic characteristics .

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.25 |

| TADF Characteristics | Yes |

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can participate in various coupling reactions, such as the Buchwald-Hartwig cross-coupling reaction, facilitating the formation of complex molecules with diverse functionalities. This aspect is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Compounds

In a recent synthesis project, researchers utilized this compound as a starting material to create a series of novel donor-acceptor compounds. These compounds exhibited promising electronic properties and were evaluated for their potential use in organic photovoltaic cells . The efficiency of these reactions was optimized through careful selection of catalysts and reaction conditions.

Propriétés

IUPAC Name |

4-(1-adamantylmethoxy)-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO/c19-16-6-12(10-20)1-2-17(16)21-11-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWTWVFAXFVHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=C4)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.